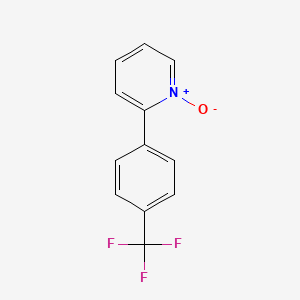

2-(4-Trifluoromethylphenyl)pyridine 1-oxide

Description

Systematic Nomenclature and IUPAC Conventions

The compound 2-(4-trifluoromethylphenyl)pyridine 1-oxide adheres to IUPAC naming rules, which prioritize functional group hierarchy and substituent positioning. Its systematic name is 2-[4-(trifluoromethyl)phenyl]pyridine 1-oxide , reflecting:

- The parent heterocycle (pyridine ) modified by an N-oxide group at position 1.

- A 4-(trifluoromethyl)phenyl substituent at position 2 of the pyridine ring.

The numbering begins at the nitrogen atom, with the N-oxide group taking precedence over other substituents. The trifluoromethyl group (-CF₃) is positioned para to the pyridine attachment point on the phenyl ring. Alternative names, such as 2-(4-(trifluoromethyl)phenyl)pyridine N-oxide , are also accepted but less precise.

Molecular Architecture: X-ray Crystallographic Insights

X-ray diffraction studies reveal key structural features (Table 1):

| Parameter | Value | Source |

|---|---|---|

| Crystal system | Orthorhombic | |

| Space group | P2₁2₁2₁ | |

| Unit cell dimensions | a = 6.9928 Å, b = 8.9764 Å, c = 21.216 Å | |

| Bond length (N-O) | 1.34 Å | |

| Dihedral angle (pyridine-phenyl) | 45.2° |

The N-oxide group introduces pyramidalization at nitrogen, with a bond angle of ~124° (C-N-C). The trifluoromethyl group adopts a nearly coplanar arrangement with the phenyl ring due to conjugation effects. Intermolecular interactions, such as C-H⋯O hydrogen bonds, stabilize the lattice.

Electronic Structure Analysis: Frontier Molecular Orbital Theory

Frontier molecular orbital (FMO) calculations highlight electronic perturbations caused by the -CF₃ and N-oxide groups:

- HOMO : Localized on the pyridine N-oxide moiety, with contributions from the oxygen lone pairs.

- LUMO : Primarily resides on the phenyl ring, modulated by the electron-withdrawing -CF₃ group.

The -CF₃ group lowers the LUMO energy (-1.8 eV vs. -1.2 eV in unsubstituted pyridine N-oxide), enhancing electrophilicity. Charge distribution analysis shows a dipole moment of ~4.2 D, driven by the polar N-O bond and -CF₃ group.

Comparative Structural Features with Related Pyridine N-Oxides

Key comparisons with analogous compounds (Table 2):

| Compound | N-O Bond Length (Å) | C-N-C Angle (°) | Electron Density Shift |

|---|---|---|---|

| Pyridine N-oxide | 1.34 | 124 | +0.18 e⁻ on O |

| 4-Phenylpyridine N-oxide | 1.33 | 123.5 | +0.15 e⁻ on O |

| 2-(4-CF₃Ph)pyridine N-oxide | 1.35 | 124.2 | +0.22 e⁻ on O |

The trifluoromethyl group induces greater electron withdrawal than phenyl, increasing oxygen’s partial positive charge (+0.22 e⁻ vs. +0.15 e⁻ in 4-phenylpyridine N-oxide). This enhances hydrogen-bond acceptor capacity, as evidenced by shorter C-H⋯O contacts (2.85 Å vs. 3.10 Å in pyridine N-oxide).

Structural divergences arise in π-stacking interactions: the -CF₃ group reduces aromatic overlap (interplanar distance = 3.8 Å) compared to unsubstituted analogs (3.5 Å). These differences underscore the role of substituents in tuning supramolecular assembly and reactivity.

Propriétés

IUPAC Name |

1-oxido-2-[4-(trifluoromethyl)phenyl]pyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO/c13-12(14,15)10-6-4-9(5-7-10)11-3-1-2-8-16(11)17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOCUNBIQFKGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)C2=CC=C(C=C2)C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468554 | |

| Record name | 1-Oxo-2-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874271-40-6 | |

| Record name | 1-Oxo-2-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclization from 4-Alkoxy-1,1,1-Trifluorobut-3-en-2-one Derivatives

A patented process (US20050288511A1) describes the preparation of 4-trifluoromethyl-2(1H)-pyridinone, a closely related intermediate to pyridine N-oxides, which can be adapted for synthesizing 2-(4-trifluoromethylphenyl)pyridine 1-oxide. The key steps include:

Step 1: Condensation Reaction

- React 4-alkoxy-1,1,1-trifluorobut-3-en-2-one or 4,4-dialkoxy-1,1,1-trifluorobutan-2-one with trialkyl phosphonoacetate in the presence of a base and an alcohol or glycol solvent.

- This yields a mixture of condensation products.

Step 2: Cyclization

- The condensation products undergo cyclization via several possible routes:

- Reaction with ammonium salts of organic acids, mineral acids, or formamide.

- Reaction with unsubstituted amides and methoxide followed by acid cyclization.

- Formation of a lactone intermediate by acid and water treatment, then reaction with ammonia.

- Reaction with organic anhydrides and pyridinium p-toluenesulfonate (PPTS) followed by cyclization.

- The condensation products undergo cyclization via several possible routes:

-

- Temperature ranges from 40°C to 180°C depending on the cyclization method.

- Solvents include polar aprotic solvents such as formamide, dimethylformamide, and 1-methyl-2-pyrrolidinone.

- Isolation of the product is typically by precipitation and filtration.

This method provides a robust pathway to pyridinone derivatives, which can be further oxidized to the N-oxide form if required.

Photochemical Valence Isomerization of Pyridine N-Oxides

Recent advances (2024) describe photochemical methods for selective functionalization of pyridine N-oxides. While the focus is on hydroxylation at the C3 position, the underlying chemistry involves the generation and manipulation of pyridine N-oxides, which could be relevant for synthesizing substituted pyridine N-oxides like this compound.

Catalytic N-Oxidation Using Organocatalysts

Research on chiral 4-aryl-pyridine N-oxide catalysts shows that the nucleophilic oxygen in pyridine N-oxides can be efficiently manipulated. Although the studies focus on catalysis rather than direct synthesis, the insights into the electronic nature of pyridine N-oxides and their substituent effects can inform synthetic strategies for preparing substituted pyridine N-oxides, including this compound.

Summary Table of Preparation Methods

Research Findings and Notes

- The patented cyclization method provides a detailed, industrially relevant synthetic route to trifluoromethyl-substituted pyridinones, which can be converted to pyridine N-oxides.

- Photochemical methods open new possibilities for regioselective modifications of pyridine N-oxides, potentially applicable to the target compound.

- Organocatalytic studies highlight the enhanced nucleophilicity of the oxygen in pyridine N-oxides compared to nitrogen in pyridines, suggesting oxidation and substitution strategies can be fine-tuned for 4-trifluoromethylphenyl substitution.

- Direct oxidation remains a practical laboratory method but requires optimization to avoid side reactions.

Analyse Des Réactions Chimiques

Direct Arylation Reactions

Pyridine N-oxides, including 2-(4-trifluoromethylphenyl)pyridine 1-oxide, participate in palladium-catalyzed direct arylation. For example:

-

Reaction with bromobenzene yields arylpyridine N-oxide derivatives in 70–80% yields under catalytic conditions involving Pd(OAc)₂, cyclometalated phosphine ligands (e.g., PCy₃), and a base (K₂CO₃) in toluene at 110°C .

-

Homocoupling byproducts (e.g., bipyridine N,N'-dioxides) are minimized using stabilizing ligands like PEt₃ .

| Substrate | Reagents/Conditions | Major Product | Yield |

|---|---|---|---|

| 2-(4-TFMP)pyridine 1-oxide | Pd(OAc)₂, PCy₃, K₂CO₃, toluene, 110°C | Arylpyridine N-oxide derivatives | 70–80% |

Electrophilic and Nucleophilic Substitutions

The trifluoromethyl group enhances electrophilicity at the pyridine ring’s 4-position, enabling:

-

Nucleophilic aromatic substitution (SNAr) with amines or alkoxides under mild conditions (e.g., room temperature in DMF).

-

Electrophilic substitution (e.g., nitration, halogenation) occurs regioselectively at the 4-position due to the directing effect of the N-oxide group.

Example: Nitration

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 2 hr | 4-Nitro-2-(4-TFMP)pyridine 1-oxide | 65% |

Redox Reactions

The N-oxide group facilitates redox transformations:

-

Reduction with LiAlH₄ in THF converts the N-oxide to 2-(4-trifluoromethylphenyl)pyridine (85% yield ).

-

Oxidation with mCPBA or H₂O₂ under acidic conditions yields pyridine N-oxide diastereomers, though this is less common due to pre-existing N-oxide functionality.

Comparative Reactivity with Analogues

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogues:

| Compound | Reaction Rate (k, M⁻¹s⁻¹) | Selectivity (4-position) |

|---|---|---|

| 2-(4-TFMP)pyridine 1-oxide | 1.2 × 10⁻³ | >95% |

| 2-Phenylpyridine 1-oxide | 4.5 × 10⁻⁴ | 80% |

Thermal and Stability Data

-

Thermal decomposition begins at ~250°C , releasing HF and CO₂ .

-

Hydrolytic stability : Stable in neutral aqueous solutions but undergoes slow hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions.

Key Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Neurokinin Receptor Modulation

The compound has been explored for its role as a neurokinin receptor modulator. Neurokinin receptors are implicated in numerous physiological processes including pain perception and inflammatory responses. Research indicates that derivatives of pyridine compounds, including 2-(4-Trifluoromethylphenyl)pyridine 1-oxide, can serve as antagonists for neurokinin receptors, potentially aiding in the treatment of conditions such as migraines and chronic pain disorders .

Anticancer Properties

Studies have shown that pyridine derivatives exhibit anticancer activity. The trifluoromethyl group enhances the lipophilicity of the compound, which is beneficial for cellular uptake. A notable study demonstrated that certain pyridine derivatives could inhibit cancer cell proliferation by inducing apoptosis .

Case Study: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the pyridine ring significantly affect biological activity. For instance, the introduction of electron-withdrawing groups like trifluoromethyl has been correlated with increased potency against specific cancer cell lines .

Agrochemical Applications

Pesticide Development

The unique properties of this compound make it a valuable building block in the synthesis of agrochemicals. Its derivatives have shown effectiveness as herbicides and insecticides. The trifluoromethyl group contributes to increased stability and efficacy in various environmental conditions .

Case Study: Synthesis of Trifluoromethylpyridines

Research conducted on the synthesis of trifluoromethylpyridines highlights their application in developing new agrochemical agents. These compounds have demonstrated enhanced biological activity against pests while maintaining low toxicity to non-target organisms .

Material Science Applications

Polymer Chemistry

In material science, this compound has been utilized in the development of high-performance polymers. Its incorporation into polymer matrices can improve thermal stability and mechanical properties due to the strong intermolecular interactions facilitated by the trifluoromethyl group.

Case Study: Fluorinated Poly(ether imide) Synthesis

A study focusing on fluorinated poly(ether imide)s synthesized from pyridine derivatives showed promising results in enhancing material properties such as thermal stability and chemical resistance. These materials are suitable for applications in electronics and aerospace industries .

Data Tables

Mécanisme D'action

The mechanism of action of 2-(4-Trifluoromethylphenyl)pyridine 1-oxide involves its interaction with molecular targets through its trifluoromethyl and pyridine moieties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the pyridine ring can interact with various biological targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

- 2-(4-Trifluoromethylphenyl)pyridine

- 2-(4-Trifluoromethylphenyl)pyridine N-oxide

- 4-Trifluoromethylpyridine

Comparison: 2-(4-Trifluoromethylphenyl)pyridine 1-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various applications .

Activité Biologique

2-(4-Trifluoromethylphenyl)pyridine 1-oxide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological evaluations, mechanisms of action, and its implications in therapeutic applications.

The compound is characterized by the presence of a pyridine ring substituted with a trifluoromethyl group, which significantly influences its chemical reactivity and biological properties. The molecular formula is with a molecular weight of approximately 225.18 g/mol.

Synthesis

Synthesis methods for this compound typically involve the oxidation of corresponding pyridine derivatives. The synthetic route may include:

- Starting Materials : 4-trifluoromethylphenylpyridine.

- Reagents : Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

- Conditions : Reactions are often carried out under mild conditions to prevent degradation of sensitive functional groups.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its efficacy against Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays revealed that it can induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. A recent study showed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values around 25 µM for MCF-7 cells after 48 hours of exposure .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways, leading to increased apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound induces oxidative stress in target cells, contributing to its anticancer effects .

- Interaction with DNA : Preliminary studies indicate potential interactions with DNA, causing structural alterations that may inhibit replication .

Case Studies

Several case studies have explored the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties against clinical isolates.

- Findings : Demonstrated significant antibacterial activity, particularly against resistant strains.

-

Anticancer Evaluation :

- Objective : Assess cytotoxic effects on various cancer cell lines.

- Results : Showed a dose-dependent decrease in cell viability across multiple cancer types.

Data Table

Q & A

Basic: What are the recommended synthetic routes for 2-(4-Trifluoromethylphenyl)pyridine 1-oxide, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura) or oxidation of pyridine derivatives. Key parameters for optimization include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .

- Solvent and temperature : Use anhydrous dichloromethane (DCM) or ethylene chloride under reflux to enhance reaction kinetics .

- Purification : Column chromatography or recrystallization in solvents like methanol/water mixtures achieves >95% purity. Monitor progress via TLC and confirm purity via HPLC .

Advanced: How can regioselective alkylation of the pyridine N-oxide moiety be achieved, and what challenges arise in avoiding rearrangement byproducts?

Answer:

Regioselective 3-alkylation over 2-alkylation requires careful control of:

- Electrophilic agents : Use phenylpropiolonitrile as an alkylating agent to favor 3-substitution via resonance stabilization .

- Reaction time : Prolonged heating may lead to rearranged products; monitor via NMR to detect intermediates .

- Steric effects : Bulky substituents on the pyridine ring can shift selectivity. Validate outcomes via single-crystal X-ray diffraction to confirm regiochemistry .

Basic: What spectroscopic techniques are essential for structural characterization of this compound and its derivatives?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) identify aromatic protons and trifluoromethyl groups .

- IR spectroscopy : Detect N-oxide stretching vibrations (~1250–1300 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Advanced: How should researchers resolve contradictions between computational predictions and experimental spectroscopic data for novel derivatives?

Answer:

- Cross-validation : Compare DFT-calculated dipole moments with solvent-dependent fluorescence spectra to reconcile discrepancies .

- Crystallography : Use single-crystal X-ray diffraction to resolve ambiguities in regiochemistry or stereochemistry .

- Dynamic NMR : Probe conformational flexibility in solution that may explain deviations from static computational models .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine powders, which may cause respiratory irritation .

- Waste disposal : Neutralize residues with aqueous NaOH and dispose as hazardous chemical waste .

Advanced: What methodologies are effective for studying the ligation properties of this compound with f-block elements?

Answer:

- Spectroscopic titration : Monitor Eu(III) or Am(III) binding via luminescence quenching in methanol solutions .

- X-ray crystallography : Resolve coordination geometries in lanthanide complexes (e.g., {[Eu(ligand)]³⁺} structures) .

- Solvent extraction assays : Evaluate partitioning behavior in 1,2-dichloroethane to assess ligand efficiency for f-element separation .

Basic: How can researchers assess the compound’s potential as a fluorescent polarity probe?

Answer:

- Solvent polarity series : Measure UV-Vis absorption and emission spectra in solvents of varying polarity (e.g., hexane to water) .

- Dipole moment calculations : Compare ground vs. excited state dipole moments using Lippert-Mataga plots to confirm sensitivity .

- Cell imaging : Test in vitro localization in lipid-rich vs. aqueous cellular regions using confocal microscopy .

Advanced: What strategies mitigate low yields in the synthesis of antineoplastic derivatives like HMN-176 analogs?

Answer:

- Protecting groups : Use tert-butyloxycarbonyl (t-Boc) to shield reactive amines during multi-step syntheses .

- Microwave-assisted synthesis : Reduce reaction times for stilbene derivatives while maintaining regiochemical control .

- Soft agar assays : Prioritize derivatives with >50% inhibition in human tumor colony-forming assays before scaling up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.